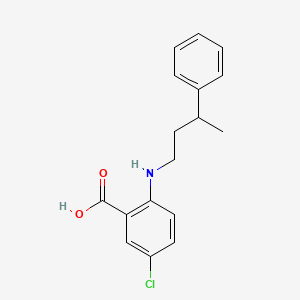
4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is also known as APBMP or 4-APB, and its chemical formula is C15H22N4O2. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-APB is not fully understood. However, it has been found to exhibit agonist activity at the serotonin 5-HT2B receptor. This receptor is involved in various physiological processes, including cardiovascular function, smooth muscle contraction, and cell proliferation. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, which may be mediated by its effects on other neurotransmitter systems.
Biochemical and Physiological Effects:
4-APB has been found to exhibit various biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which is consistent with its agonist activity at the 5-HT2B receptor. Additionally, 4-APB has been found to decrease food intake and body weight, which is consistent with its anorectic effects. Furthermore, 4-APB has been found to exhibit antitumor activity, which may be mediated by its effects on cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-APB in lab experiments is its specificity for the serotonin 5-HT2B receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, which may be useful for studying the neural mechanisms underlying anxiety and feeding behavior. However, one limitation of using 4-APB in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-APB. One direction is to further investigate its antitumor activity and its potential as a cancer therapy. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems. Furthermore, 4-APB may have potential applications in the treatment of anxiety and feeding disorders, which should be further explored. Finally, the potential toxicity of 4-APB should be further investigated to determine its safety for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-APB involves the reaction of 4-aminobutyric acid with phenylacetyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to obtain 4-(4-Amino-4-phenylbutanoyl) chloride. This compound is then reacted with 3-methylpiperazin-2-one in the presence of a base to obtain 4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one.
Applications De Recherche Scientifique
The potential scientific research applications of 4-APB are diverse. It has been found to exhibit agonist activity at the serotonin 5-HT2B receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, making it a useful tool for studying the neural mechanisms underlying anxiety and feeding behavior. Furthermore, 4-APB has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
4-(4-amino-4-phenylbutanoyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-15(20)17-9-10-18(11)14(19)8-7-13(16)12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCHNMDEJNNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)

![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)

![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
![[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7570616.png)
![6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7570623.png)



